Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylate
Description
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylate is a thiophene-derived heterocyclic compound featuring a sulfonyl group at the 4-position of the thiophene ring, substituted with a 4-methylphenyl (Tos) group, and an amino group at the 3-position. The methyl ester at the 2-position enhances its solubility in organic solvents. Its synthesis typically involves diazotization, sulfonation, and substitution reactions, as seen in analogous compounds (e.g., ) .
Properties
CAS No. |
243984-64-7 |
|---|---|
Molecular Formula |
C13H13NO4S2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 3-amino-4-(4-methylphenyl)sulfonylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO4S2/c1-8-3-5-9(6-4-8)20(16,17)10-7-19-12(11(10)14)13(15)18-2/h3-7H,14H2,1-2H3 |
InChI Key |
LBKQBJQNOFGWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CSC(=C2N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves multi-step organic reactions. One common method involves the sulfonylation of 3-amino-2-thiophenecarboxylic acid with 4-methylbenzenesulfonyl chloride, followed by esterification with methanol under acidic conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein binding.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 3-amino-4-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
a) 4-Chlorophenylsulfonyl Analogues
- Example: Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate (CAS: 845266-18-4) . Impact on Properties: The chlorine substituent increases molecular weight (C₃H₁₂ClNO₄S₃ vs. C₁₄H₁₅NO₄S₂) and may improve thermal stability due to stronger intermolecular interactions .
b) Furylmethylsulfonyl Derivatives
- Example: Methyl 3-amino-4-[(2-furylmethyl)sulfonyl]thiophene-2-carboxylate (CAS: 690632-80-5) . Structural Difference: A furan ring replaces the aromatic phenyl group, introducing π-π stacking capabilities and modulating solubility. Synthetic Relevance: The furyl group may facilitate click chemistry or participate in hydrogen bonding, expanding applications in drug design .
Variations in Thiophene Ring Substituents
a) Halogen-Substituted Analogues
- Example: Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (). Structural Difference: Bromine at the 3-position replaces the amino group, reducing nucleophilicity. Analytical Data:
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) |
|---|---|---|
| Target Compound | Not Reported | ~1700 (estimated) |
| Bromo Derivative (4c) | 236 | 1704 |
The bromo derivative exhibits a higher melting point, suggesting increased crystallinity due to halogen bonding .
b) Methoxy and Benzyloxy Derivatives
- Example: Methyl 8-benzyloxy-7-methoxythieno[3,4-c]cinnoline-3-carboxylate (3b) (). Structural Difference: Additional methoxy and benzyloxy groups extend conjugation, altering UV-Vis absorption profiles. Synthetic Utility: These groups are often used to fine-tune electronic properties for optoelectronic materials .
Functional Group Modifications
a) Sulfamoyl vs. Sulfonyl Groups
- Example: Methyl 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (G225-0002, ChemDiv). Biological Implications: Sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase), suggesting divergent pharmacological profiles compared to the target compound .
b) Methylthio Substituents
- Example: Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate . Mass Spectral Data: The methylthio derivative shows a distinct fragmentation pattern in LC-MS, aiding analytical differentiation .
Biological Activity
Methyl 3-amino-4-[(4-methylphenyl)sulfonyl]thiophene-2-carboxylate (CAS No. 175137-53-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula: C13H13NO4S2. The compound features a thiophene ring, which is known for its biological significance, and a sulfonamide group that enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO4S2 |
| Molecular Weight | 311.38 g/mol |
| CAS Number | 175137-53-8 |
| Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with thiophene rings have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens, demonstrating potent antibacterial effects .
- Antitumor Activity : The compound's structure suggests potential antitumor activity. Research indicates that similar thiophene derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of electron-donating groups like methyl can enhance cytotoxicity against tumor cells .
- Enzyme Inhibition : The sulfonamide group is known to act as an inhibitor for certain enzymes, including carbonic anhydrase, which plays a role in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
Antimicrobial Evaluation
In a study focusing on the antimicrobial properties of thiophene derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics .
Antitumor Activity
Another research highlighted the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value in the micromolar range, indicating strong potential as an anticancer agent. Further molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
